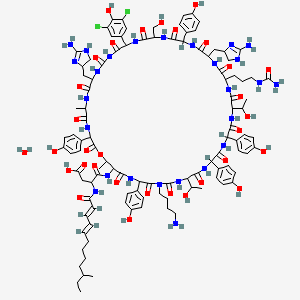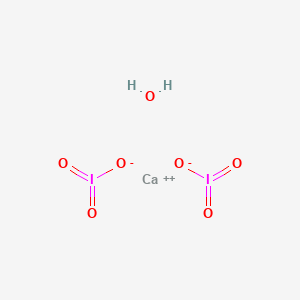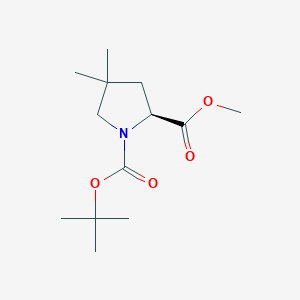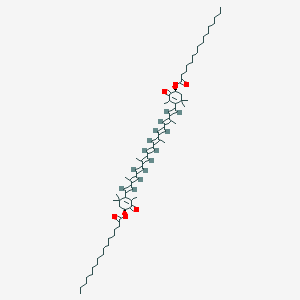
Hydroxypropyl guar gum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxypropyl guar gum is a derivative of guar gum, a naturally occurring polysaccharide extracted from the seeds of the guar plant (Cyamopsis tetragonoloba). This compound is widely used in various industries due to its excellent thickening, stabilizing, and emulsifying properties. This compound is particularly valued for its enhanced solubility and viscosity control, making it a popular ingredient in cosmetics, pharmaceuticals, and food products .
准备方法
Synthetic Routes and Reaction Conditions: Hydroxypropyl guar gum is synthesized by reacting guar gum with propylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction involves the addition of hydroxypropyl groups to the guar gum molecule, resulting in a modified polymer with improved solubility and viscosity properties .
Industrial Production Methods:
Raw Material Preparation: Guar gum powder is mixed with an aqueous solution of sodium hydroxide.
Reaction with Propylene Oxide: The mixture is then reacted with propylene oxide under controlled temperature and pressure conditions. The degree of hydroxypropyl substitution can be adjusted by varying the amount of propylene oxide used.
Purification and Drying: The resulting this compound is purified to remove any unreacted chemicals and by-products. .
化学反应分析
Types of Reactions: Hydroxypropyl guar gum undergoes various chemical reactions, including:
Substitution: The hydroxypropyl groups can be further modified through substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium persulfate in the presence of catalysts like zero-valent copper.
Substitution: Various epoxides and alkylating agents under alkaline conditions.
Major Products:
科学研究应用
Hydroxypropyl guar gum has a wide range of applications in scientific research and industry:
Chemistry: Used as a thickener and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biocompatible hydrogels for tissue engineering and drug delivery.
Medicine: Utilized in ophthalmic solutions to treat dry eye syndrome by stabilizing the tear film.
Industry: Commonly used in the food industry as a thickening agent, in the oil industry as a fracturing fluid additive, and in cosmetics for its conditioning properties
作用机制
Hydroxypropyl guar gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, resulting in increased viscosity and stabilization of emulsions. In ophthalmic applications, it enhances the retention of moisture on the ocular surface by forming a protective gel layer . The molecular targets include water molecules and other components of the formulations it is used in, facilitating improved texture and stability .
相似化合物的比较
Carboxymethyl Guar Gum: Another derivative of guar gum with carboxymethyl groups, used for its enhanced solubility and film-forming properties.
Hydroxyethyl Cellulose: A cellulose derivative with similar thickening and stabilizing properties, but derived from cellulose rather than guar gum.
Uniqueness of Hydroxypropyl Guar Gum: this compound is unique due to its combination of high viscosity, excellent solubility, and compatibility with a wide range of formulations. Its ability to form stable gels and emulsions makes it particularly valuable in applications where consistent texture and stability are crucial .
属性
CAS 编号 |
39421-75-5 |
|---|---|
分子式 |
C3 H8 O2 . x Unspecified |
分子量 |
NA |
同义词 |
Hydroxypropyl guar; Hydroxypropyl guaran; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)



![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)
